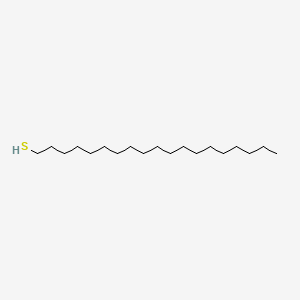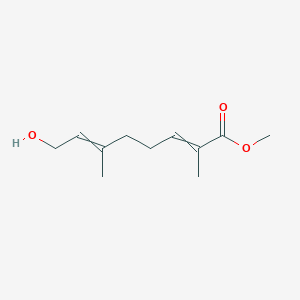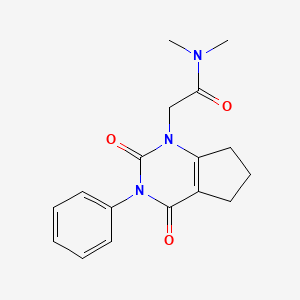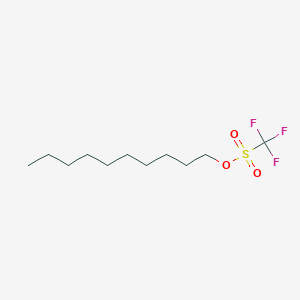
Methanesulfonic acid, trifluoro-, decyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, trifluoro-, decyl ester is an organic compound that belongs to the class of sulfonic acid esters. It is characterized by the presence of a trifluoromethanesulfonyl group attached to a decyl ester. This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
The synthesis of methanesulfonic acid, trifluoro-, decyl ester typically involves the esterification of trifluoromethanesulfonic acid with decanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Methanesulfonic acid, trifluoro-, decyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base to yield trifluoromethanesulfonic acid and decanol.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in oxidation-reduction reactions when used as a reagent or catalyst.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methanesulfonic acid, trifluoro-, decyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a catalyst in various reactions.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules through sulfonation reactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals, including surfactants and detergents, due to its strong acidic properties.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, trifluoro-, decyl ester involves the activation of the trifluoromethanesulfonyl group, which acts as a strong electrophile. This allows the compound to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Methanesulfonic acid, trifluoro-, decyl ester can be compared with other similar compounds, such as:
Methanesulfonic acid, decyl ester: Lacks the trifluoromethanesulfonyl group, resulting in different reactivity and applications.
Trifluoromethanesulfonic acid, methyl ester: Contains a shorter alkyl chain, leading to different physical and chemical properties.
Ethyl methanesulfonate: Another sulfonate ester with different alkyl group and applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a highly reactive trifluoromethanesulfonyl group, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
53059-89-5 |
|---|---|
Formule moléculaire |
C11H21F3O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
decyl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H21F3O3S/c1-2-3-4-5-6-7-8-9-10-17-18(15,16)11(12,13)14/h2-10H2,1H3 |
Clé InChI |
KCAFEQQLYHEUQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


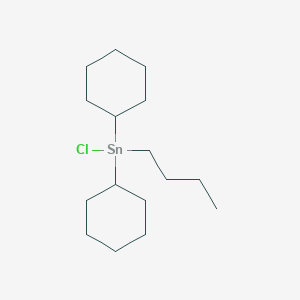

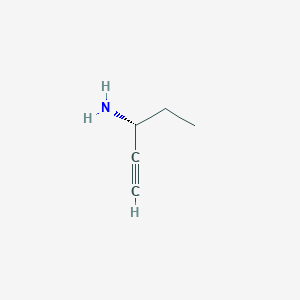
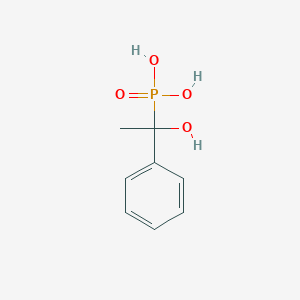
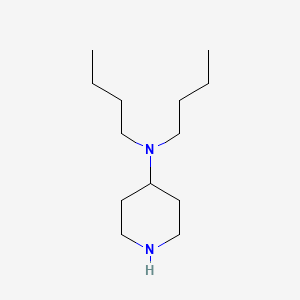
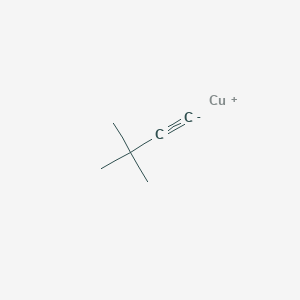
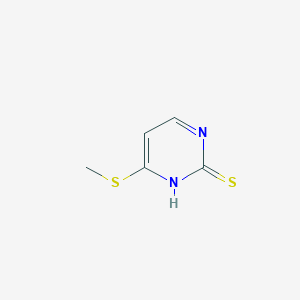
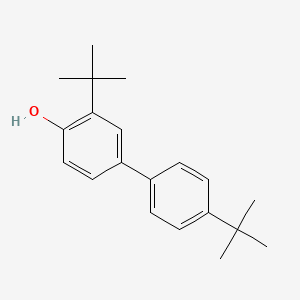
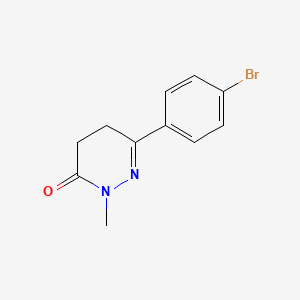
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
